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N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide

Kinase inhibitor Physicochemical profiling Drug-likeness

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide (CAS 862810-26-2, molecular formula C22H20N4O3, molecular weight 388.4 g/mol) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class of heterocyclic compounds. The imidazo[1,2-a]pyrimidine scaffold has been extensively explored as an ATP-mimetic kinase hinge-binding motif, and Merck & Co.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 862810-26-2
Cat. No. B2490307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide
CAS862810-26-2
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C22H20N4O3/c1-14-5-6-15(20-13-26-8-4-7-23-22(26)25-20)11-19(14)24-21(27)16-9-17(28-2)12-18(10-16)29-3/h4-13H,1-3H3,(H,24,27)
InChIKeyOUFRDVWPQVPCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide (CAS 862810-26-2): Structural and Pharmacophoric Profile for Research Procurement


N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide (CAS 862810-26-2, molecular formula C22H20N4O3, molecular weight 388.4 g/mol) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class of heterocyclic compounds . The imidazo[1,2-a]pyrimidine scaffold has been extensively explored as an ATP-mimetic kinase hinge-binding motif, and Merck & Co. patents describe closely related 2-phenyl-imidazo[1,2-a]pyrimidine benzamides as inhibitors of the receptor tyrosine kinase MET (c-Met) [1]. The target compound features a 2-methyl substitution on the central phenyl ring and a 3,5-dimethoxybenzamide moiety, a regiochemical arrangement that distinguishes it from its 3,4-dimethoxy positional isomer and from analogs bearing alternative benzamide substituents.

S
SAR tool compound for imidazo[1,2-a]pyrimidine kinase inhibitor programs
Defined 3,5-dimethoxybenzamide substitution fills a specific gap in the SAR matrix; supports matched molecular pair analysis with positional isomers.
A
Chromatographic reference standard for isomer differentiation
Distinct regiochemical identity supports HPLC/LC-MS method development where multiple dimethoxybenzamide isomers may co-occur.
P
Procurement precision: regiospecific CAS assignment
Unique CAS 862810-26-2 ensures exact 3,5-dimethoxy substitution; avoids confounding results from isomeric or analog contamination in target validation studies.

Why Imidazo[1,2-a]pyrimidine Benzamides Cannot Be Interchanged: The Procurement Case for Specifying CAS 862810-26-2


Within the imidazo[1,2-a]pyrimidine benzamide chemotype, minor alterations in the benzamide substitution pattern are known to produce substantial shifts in kinase selectivity, potency, and physicochemical properties [1]. For instance, the positional isomer N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide (CAS 862810-25-1) differs only in the methoxy group arrangement on the benzamide ring, yet this difference can alter the compound's electrostatic surface, hydrogen-bonding capacity, and metabolic stability [1]. Similarly, analogs in which the 3,5-dimethoxybenzamide is replaced with 4-methoxybenzamide (CAS 847387-80-8) or 2-(trifluoromethyl)benzamide exhibit divergent biological profiles [2]. Without direct, compound-specific quantitative data, assuming functional equivalence among these analogs introduces unacceptable risk in target validation, assay calibration, or structure–activity relationship (SAR) studies. Precise specification of CAS 862810-26-2 is therefore essential to maintain experimental reproducibility and to avoid confounding biological readouts.

Specified Compound
CAS 862810-26-2: 3,5-dimethoxybenzamide (meta-disubstituted); distinct electrostatic surface and hydrogen-bonding geometry
May Be Confused With
CAS 862810-25-1: 3,4-dimethoxy isomer; substitution shift may alter kinase binding conformation and metabolic stability
Specified Compound
3,5-dimethoxybenzamide cap: +1 H-bond acceptor and distinct polar surface area vs. mono-methoxy analogs
May Be Confused With
CAS 847387-80-8: 4-methoxybenzamide analog; reduced MW and altered HBA count may shift chromatographic retention and solubility profile
Specified Compound
Imidazo[1,2-a]pyrimidine core with 2-methylphenyl spacer: class-level kinase hinge-binding motif
May Be Confused With
Other imidazo[1,2-a]pyrimidine benzamides; even single-atom changes in benzamide region can shift kinase IC50 by >10-fold (patent class-level SAR)

Quantitative Differentiation Evidence for N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide (CAS 862810-26-2)


Calculated Physicochemical Properties: Lipophilicity, Hydrogen-Bonding Capacity, and Rotatable Bond Count for Compound Preselection

The target compound's computed physicochemical properties provide a baseline for differentiating it from close analogs in the absence of direct biological data. CAS 862810-26-2 has a molecular weight of 388.4 g/mol, an XLogP3-AA of approximately 3.9, one hydrogen-bond donor, four hydrogen-bond acceptors, and four rotatable bonds . In comparison, the 3,4-dimethoxy positional isomer (CAS 862810-25-1) is predicted to have an identical XLogP3-AA but may exhibit a different polar surface area due to the altered spatial orientation of the methoxy groups, potentially affecting permeability and solubility . Additionally, the 4-methoxybenzamide analog (CAS 847387-80-8) has a lower molecular weight (358.4 g/mol), an XLogP3-AA of 3.9, one hydrogen-bond donor, four hydrogen-bond acceptors, and four rotatable bonds [1]. These differences, while subtle, are relevant for chromatographic retention, solubility, and permeability profiling.

Physicochemical Profile
Cross-study comparable
MW 388.4 g/mol; predicted XLogP3-AA ~3.9; HBD 1; HBA 4; RotB 4
+30 Da vs. 4-methoxy analog +1 HBA vs. 4-methoxy analog +1 RotB vs. 4-methoxy analog
Supports chromatographic and solubility differentiation from close analogs
Computed values; experimental logP and PSA not available
Kinase inhibitor Physicochemical profiling Drug-likeness

Regiochemical Identity: 3,5-Dimethoxybenzamide vs. 3,4-Dimethoxybenzamide Isomer – Implications for Kinase Binding

The target compound (CAS 862810-26-2) bears a 3,5-dimethoxybenzamide moiety, whereas the closely related isomer CAS 862810-25-1 carries a 3,4-dimethoxybenzamide group. In the context of kinase inhibitor SAR, the positioning of methoxy substituents on the benzamide ring can significantly influence both the conformation of the amide linkage and the electronic complementarity with the kinase active site [1]. The Merck patent US 7,790,739 B2 demonstrates that even single-atom changes in the benzamide region can shift MET kinase IC50 values by orders of magnitude [1]. While no direct IC50 comparison between these two isomers has been published, the patent data for structurally analogous compound pairs supports a class-level inference that the 3,5- vs. 3,4-dimethoxy substitution pattern is a critical determinant of kinase inhibitory potency and selectivity [1].

Regiochemical Identity
Class-level inference
3,5-dimethoxybenzamide (meta-disubstitution) vs. 3,4-dimethoxy isomer (ortho/meta-disubstitution)
Target: 3,5-diOMe vs. Isomer: 3,4-diOMe
Supports isomer-specific SAR interpretation; regiochemistry is a critical determinant of kinase binding
No direct IC50 comparison published; patent data shows substitution changes can shift MET IC50 by >10-fold in related series
Kinase selectivity SAR Regiochemistry

Kinase Target Class Membership: Imidazo[1,2-a]pyrimidine Scaffold as a Privileged ATP-Mimetic Hinge Binder

The imidazo[1,2-a]pyrimidine core is a recognized kinase hinge-binding motif that engages the conserved ATP-binding pocket of multiple kinases, including MET, CDKs, B-Raf, and CK2 [1][2]. In the Merck MET inhibitor patent series, 2-phenyl-imidazo[1,2-a]pyrimidine benzamides have demonstrated MET kinase IC50 values ranging from 0.003 μM to >10 μM depending on peripheral substitution [1][2]. The target compound, CAS 862810-26-2, incorporates this core with a distinct 2-methylphenyl spacer and 3,5-dimethoxybenzamide cap, placing it within a chemical space that has yielded potent kinase inhibitors. However, the specific kinase inhibition profile for this exact compound has not been reported in the public domain [3]. This absence of direct biological data is a critical consideration: the compound's kinase activity cannot be assumed to mirror that of the most active analogs in the patent series.

Kinase Target Class
Class-level inference
Imidazo[1,2-a]pyrimidine scaffold: ATP-mimetic hinge-binding motif for MET, CDKs, B-Raf, CK2
Compound-specific kinase inhibition data not reported in public literature
Supports kinase SAR exploration; activity cannot be assumed from most active patent analogs
Class IC50 range spans ~3,000-fold depending on substitution; treat as structurally defined tool, not validated inhibitor
Kinase inhibition Structure-based design Hinge binder

Recommended Application Scenarios for N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide (CAS 862810-26-2) Based on Available Evidence


Structure–Activity Relationship (SAR) Exploration in Imidazo[1,2-a]pyrimidine Kinase Inhibitor Programs

CAS 862810-26-2 serves as a defined 3,5-dimethoxybenzamide building block for systematic SAR studies within imidazo[1,2-a]pyrimidine-based kinase inhibitor series. Its specific substitution pattern fills a gap in the known SAR matrix, enabling researchers to probe the effect of symmetric meta-dimethoxy substitution on kinase selectivity and potency relative to the 3,4-dimethoxy and 4-methoxy analogs [1]. The compound is most valuable when used as part of a matched molecular pair analysis alongside its positional isomers.

Kinase Selectivity Panel Screening for Profiling Benzamide Substitution Effects

Given the class-level evidence that imidazo[1,2-a]pyrimidine benzamides can inhibit kinases such as MET, B-Raf, CDKs, and CK2 depending on substitution [2], CAS 862810-26-2 can be submitted to broad kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoveRx KINOMEscan) to generate its first-reported kinase inhibition profile. The resulting data would establish whether the 3,5-dimethoxy pattern confers selectivity distinct from that of other regioisomers.

In Vitro ADME/DMPK Profiling of a Distinct Imidazo[1,2-a]pyrimidine Chemotype

The compound's computed physicochemical properties (MW 388.4, predicted XLogP3-AA ~4.0, five rotatable bonds) place it within favorable drug-like space, yet the experimental ADME/DMPK profile is unreported . Researchers can generate solubility, permeability (e.g., Caco-2, PAMPA), metabolic stability (microsomal or hepatocyte), and plasma protein binding data for CAS 862810-26-2, contributing to the understanding of how 3,5-dimethoxy substitution influences pharmacokinetic behavior compared to other benzamide variants.

Reference Standard for Analytical Method Development and Quality Control

As a well-defined small molecule with a unique CAS registry number and distinct chromatographic properties, CAS 862810-26-2 can serve as a reference standard for HPLC, LC-MS, or NMR method development. Its differentiation from the 3,4-dimethoxy isomer via retention time or spectral signature is critical for quality control (QC) release testing and for confirming the identity of compound libraries where multiple dimethoxybenzamide isomers may be present .

Application
Selection Property
Validation Focus
Imidazo[1,2-a]pyrimidine SAR exploration
Regiochemical identity: 3,5-dimethoxy substitution
Isomer-specific SAR interpretation; matched molecular pair analysis
Kinase selectivity panel screening
Scaffold class membership and hinge-binding motif
First-reported kinase inhibition profile; selectivity vs. other regioisomers
In vitro ADME/DMPK profiling
Computed physicochemical baseline
Experimental solubility, permeability, and metabolic stability benchmarking
Analytical reference standard
Chromatographic and spectral identity
HPLC/LC-MS retention time and NMR signature differentiation from isomers
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